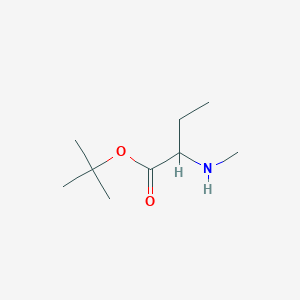

Tert-butyl 2-(methylamino)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6-7(10-5)8(11)12-9(2,3)4/h7,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYAGNZRMFICLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Methylamino Butanoate and Its Analogues

Direct Esterification Approaches

Direct esterification represents a straightforward and atom-economical route to tert-butyl esters. These methods typically involve the reaction of a carboxylic acid with a tert-butyl source in the presence of a catalyst.

Acid-Catalyzed Esterification of 2-(methylamino)butanoic Acid with Tert-Butyl Alcohol

The acid-catalyzed esterification of 2-(methylamino)butanoic acid with tert-butyl alcohol is a common method for the synthesis of tert-butyl 2-(methylamino)butanoate. This reaction typically employs a strong acid catalyst to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by tert-butyl alcohol. However, a significant challenge in this approach is the poor solubility of free amino acids in common organic solvents. thieme-connect.com To overcome this, the use of suitable organic acids to form soluble salts has been explored, which also serve as the acid catalyst for the esterification. thieme-connect.com

A notable development in this area is the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a strong acid catalyst in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent. nii.ac.jp This method has been shown to be effective for the direct tert-butylation of various free amino acids, providing good yields and faster reaction times compared to conventional methods. nii.ac.jpthieme-connect.com Another approach involves the use of sulfuric acid as a catalyst with methyl tert-butyl ether (MTBE) serving as the tert-butyl source and solvent. researchgate.net

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of direct esterification is highly dependent on the reaction conditions and the choice of catalyst. While strong acids like sulfuric acid and perchloric acid have been traditionally used, they can present hazards and sometimes lead to premature reaction termination and lower yields. thieme-connect.com This has prompted research into alternative and milder catalytic systems.

For instance, the use of catalytic amounts of bis(trifluoromethanesulfonyl)imide has been shown to be highly effective for the tert-butylation of various carboxylic acids and alcohols, not just amino acids. nii.ac.jp The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for maximizing the yield and minimizing side reactions. For example, in the Tf2NH-catalyzed reaction, using 1.1 equivalents of the catalyst in tert-butyl acetate has been found to be optimal for the direct tert-butylation of free amino acids. nii.ac.jp

The table below summarizes the findings of a study on the esterification of various carboxylic acids with tert-butyl alcohol using different catalysts.

| Carboxylic Acid | Catalyst | Yield (%) |

| Phenylacetic acid | DMAP | 45 |

| Phenylacetic acid | Calcined hydrotalcite | 40 |

| Cinnamic acid | DMAP | 60 |

| Cinnamic acid | Calcined hydrotalcite | 55 |

This table is based on data from a study on the esterification of various carboxylic acids with tert-butyl alcohol. researchgate.net

Strategies Involving Amine Alkylation and Reductive Amination

Alternative synthetic routes to this compound and its analogues involve the formation of the C-N bond through alkylation or reductive amination.

N-Alkylation of Amino Acid Esters with Methylating Reagents

This strategy involves the methylation of a pre-formed amino acid ester, such as tert-butyl 2-aminobutanoate. Various methylating agents can be employed for this purpose. A common method involves the use of methyl iodide in the presence of a base. monash.edu For instance, N-tosyl protected amino acids can be methylated with methyl iodide and sodium hydroxide. monash.edu Another approach utilizes sodium hydride and methyl iodide for the N-methylation of N-acyl and N-carbamoyl amino acids. monash.edu

The choice of protecting group for the amino function is critical to control the extent of alkylation and prevent over-methylation. The N-tosyl group is advantageous due to the high crystallinity of the products, although its removal can require harsh conditions. monash.edu The o-nitrobenzenesulfonyl (o-NBS) group has also been used for site-selective N-methylation, both in solution and on solid support. monash.edu

A general method for the N-arylation of amino acid esters, which can be adapted for N-alkylation, has been described using aryl triflates. nih.gov This method highlights the importance of mild reaction conditions to prevent racemization of the chiral center. nih.gov

Reductive Amination of Functionalized Aldehydes with N-Boc-Protected Amino Aldehydes

Reductive amination provides a powerful tool for the formation of C-N bonds. In the context of synthesizing this compound analogues, this could involve the reaction of an appropriate aldehyde with a primary amine followed by reduction of the resulting imine.

A relevant example is the synthesis of tert-butyl 2-(Boc-amino)-4-(((2′,3′-O-isopropylidene-5′-deoxyadenosin-5′-yl)methyl)amino)butanoate, where a reductive amination approach was utilized. nih.gov In a more general sense, the reductive amination of an α-keto acid or its derivative with an amino acid or its derivative can be employed. google.com The reaction often involves the formation of a Schiff base intermediate, which is then reduced, for example, by catalytic hydrogenation. google.com The removal of water during the reaction can be advantageous to drive the equilibrium towards imine formation. google.com

The use of N-Boc-protected amino aldehydes in reductive amination reactions is also a viable strategy. For instance, the treatment of (2S)-2-(N-Boc-amino)propanal with an amine followed by reduction with a hydride reducing agent like sodium cyanoborohydride (NaBH3CN) can yield the desired N-substituted amino acid derivative. rsc.org

Nucleophilic Ring-Opening Reactions for Substituted Butanoates

The synthesis of substituted butanoates, including analogues of this compound, can be achieved through nucleophilic ring-opening of cyclic precursors such as epoxides or azetidinium salts. These reactions offer a high degree of stereochemical control.

The ring-opening of epoxides with nitrogen-containing nucleophiles is a well-established method for accessing β-amino alcohols, which can be further functionalized. rsc.org The regioselectivity of the ring-opening can be controlled by the reaction conditions. Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comresearchgate.net In contrast, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon. masterorganicchemistry.com The use of chiral catalysts can impart high enantioselectivity to these reactions. rsc.org

A more recent development involves the site-selective nucleophilic ring-opening of α-aryl azetidinium salts. For example, the reaction of a 2-(o-tolyl) substituted azetidinium salt with a nucleophile like tetrabutylammonium (B224687) fluoride (B91410) was found to proceed preferentially at the more substituted carbon atom, affording a tertiary alkyl fluoride. semanticscholar.orgrsc.org This methodology has been applied to the synthesis of optically active organofluorine compounds. semanticscholar.org While this specific example leads to a fluorinated product, the principle can be extended to other nucleophiles, potentially including methylamine, to generate substituted butanoates.

The following table presents data from the nucleophilic ring-opening of an azetidinium salt with different nucleophiles.

| Nucleophile | Product | Yield (%) |

| Bu4NF | tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | 71 |

| Bu4NCl | tert-butyl 2-chloro-4-(dimethylamino)-2-(o-tolyl)butanoate | 65 |

| Bu4NBr | tert-butyl 2-bromo-4-(dimethylamino)-2-(o-tolyl)butanoate | 61 |

This table is based on data from a study on the nucleophilic ring-opening of an α-aryl azetidinium salt. rsc.org

Site-Selective Ring-Opening of Alpha-Aryl Azetidinium Salts to Form Tert-Butyl Butanoates

A notable synthetic pathway involves the site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts. nih.gov These four-membered nitrogen-containing heterocycles, known as azetidines, are valuable building blocks in organic synthesis. semanticscholar.org While stable on their own, their ring can be opened by nucleophiles after electrophilic activation of the nitrogen atom, for instance, through N-quaternization. nih.govsemanticscholar.org

Research has demonstrated that the reaction of α-aryl azetidinium salts with tetrabutylammonium halides can lead to the formation of tertiary alkyl halides. nih.gov Specifically, the nucleophilic attack can occur at either the C2 or C4 position of the azetidine (B1206935) ring. The regioselectivity of this reaction is a critical consideration. In many instances, nucleophilic attack favors the less-substituted carbon atom (C4). nih.govsemanticscholar.org However, the presence of an α-aryl substituent on the azetidinium salt is crucial for directing the nucleophile to the more substituted C2 position. nih.gov

For example, the reaction of a 2-(o-tolyl) substituted azetidinium salt with tetrabutylammonium fluoride (Bu4NF) in tetrahydrofuran (B95107) (THF) at 60 °C resulted in the preferential formation of tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate in 71% yield. semanticscholar.orgrsc.org This indicates that the nucleophilic fluoride ion preferentially attacks the more substituted carbon atom at the 2-position. semanticscholar.orgrsc.org This site-selectivity is a significant finding, as examples of fluoride ion-promoted ring-opening of azetidines are relatively rare compared to similar reactions with three-membered aziridine (B145994) rings. nih.govsemanticscholar.org

The table below summarizes the site-selective ring-opening of an α-aryl azetidinium salt.

| Substrate | Nucleophile | Product | Yield | Reference |

| 2-(o-tolyl) azetidinium salt | Bu4NF | tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | 71% | rsc.org, semanticscholar.org |

Stereochemical Control in Azetidine Ring-Opening Processes

The stereochemical outcome of azetidine ring-opening reactions is a highly challenging yet crucial aspect, particularly when synthesizing chiral molecules. acs.orgscilit.com The regioselectivity and stereospecificity of these reactions are highly dependent on the combination of the aziridine or azetidine substrate and the nucleophile. acs.orgclockss.org

In the context of α-arylazetidinium salts, it has been observed that certain nucleophilic substitutions at the tertiary carbon (C2-position) proceed with an inversion of configuration, which is characteristic of an SN2 mechanism. nih.gov For instance, the reaction of an enantiomerically enriched α-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salt with sodium azide (B81097) as the nucleophile occurred at the 2-position with inversion of the stereocenter. nih.gov In contrast, other nucleophiles, such as cesium acetate and dimethylamine, reacted at the 4-position. nih.gov

The development of catalytic systems, for example using palladium, has been a focus for achieving robust and predictable stereochemical control in the ring-opening of strained N-heterocycles like aziridines, a principle that extends to azetidines. acs.orgmdpi.com The choice of catalyst can even switch the regioselectivity of the ring-opening. acs.org For chiral enolates reacting with aziridines, the diastereoselectivity is controlled by the chiral auxiliary on the enolate, though the stereocenter on the aziridine itself also exerts a significant influence, leading to matched and mismatched pairings. nih.gov These findings underscore the complex interplay of factors that govern the stereochemical course of these ring-opening reactions, which is essential for the asymmetric synthesis of amino acid derivatives. nih.govmdpi.com

Derivatization from Precursor Amino Acid Esters

Synthesis of Other N-Methylated Alpha-Amino Acid Tert-Butyl Esters

The synthesis of N-methylated α-amino acids is a significant area of research, as these compounds are key components of many biologically active peptides. researchgate.netresearchgate.net Several methods exist for the N-methylation of α-amino acids and their esters. nih.gov

One of the most widely applied methods involves the direct methylation of N-protected α-amino acids or their esters using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. monash.edu Another common strategy is the reductive alkylation (or reductive amination) of N-protected α-amino acids using formaldehyde (B43269) as the methyl source in the presence of a reducing agent. researchgate.netresearchgate.net This approach, however, can sometimes be limited by harsh reaction conditions. researchgate.net

A highly efficient and more environmentally friendly synthesis of Fmoc-N-methyl-α-amino acids proceeds via an intermediate 5-oxazolidinone, which is formed from the corresponding Fmoc-amino acid. The reductive opening of this oxazolidinone ring, catalyzed by a Lewis acid, yields the desired N-methylated product. researchgate.net For tert-butyl esters, N-methylation of N-tosyl protected amino acid esters has been shown to give near-quantitative yields. The tosyl protecting group can subsequently be removed, and the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) to yield the free acid. monash.edu

The table below outlines common methods for N-methylation.

| Method | Reagents | Key Features | Reference |

| Direct Alkylation | Methyl iodide, Sodium hydride | Broadly applied, used for N-acyl/N-carbamoyl amino acids. | monash.edu |

| Reductive Amination | Formaldehyde, Reducing agent | Common traditional method. | researchgate.net |

| Oxazolidinone Ring Opening | Lewis acid catalyst | Highly efficient, more benign conditions. | researchgate.net |

| N-Tosyl Protection | Methylating agent, followed by deprotection | Near-quantitative methylation yields for tert-butyl esters. | monash.edu |

Preparation of Functionalized Amino Acid Derivatives

Tert-butyl esters of amino acids are valuable intermediates for the synthesis of more complex, functionalized derivatives. nih.gov The tert-butyl group serves as a convenient protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, often using trifluoroacetic acid (TFA). rsc.org

This strategy is widely employed in peptide synthesis. For example, N-Fmoc-protected amino acid tert-butyl esters can be coupled with other amino acids or peptide fragments. nih.gov The tert-butyl ester prevents the carboxyl group from participating in undesired side reactions during the coupling step. nih.gov To avoid racemization during the coupling of N-alkyl amino acid tert-butyl esters, a weak base like collidine is often used in conjunction with Fmoc-amino acid halides. nih.gov

Furthermore, the tert-butyl ester functionality is utilized in the synthesis of various functionalized molecules. For instance, fullerene-functionalized amino acids have been prepared where a fullerene pyrrolidine (B122466) derivative bearing two tert-butyl ester groups was synthesized. These protecting groups were then efficiently cleaved under acidic conditions to provide the stable bis-acid derivative. rsc.org Similarly, N-protected β-aminoalkanoic esters can be synthesized by reacting N-protected 1-(1-benzotriazolyl)alkanes with substituted tert-butyl acetates in the presence of a strong base like lithium diisopropylamide (LDA). researchgate.net

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to create more efficient, safer, and environmentally benign processes. whiterose.ac.uk In the context of synthesizing this compound and its analogues, several green chemistry considerations are pertinent.

A key area of focus is the use of greener solvents and reaction conditions. A novel and highly efficient method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This sustainable approach avoids the need for external heating and is performed in a neutral environment, which is particularly beneficial for sensitive molecules. rsc.org The mechanism involves the activation of chemical bonds through coordination with magnetized ferromagnetic rods used as the grinding media. rsc.org

Another green approach involves using catalysts to improve reaction efficiency and reduce waste. For instance, in the synthesis of a related thiadiazole intermediate, traditional methods using phosphorus-based dehydrating reagents generate significant amounts of phosphorus-containing wastewater. google.com A greener alternative uses dehydrating agents like acetic anhydride (B1165640) or various acyl chlorides in an organic solvent, which can be recovered and reused, thus improving the atom economy and aligning with green chemistry principles. google.com The use of phase-transfer catalysis (PTC) also represents a green strategy, as it can increase reaction rates and yields, often allowing for the use of less hazardous solvents and milder conditions. crdeepjournal.org The optical purity of some amino acid derivatives can be enhanced through simple recrystallization of their N-Fmoc tert-butyl esters, reducing the need for more complex and resource-intensive purification methods. researchgate.net

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Methylamino Butanoate Structural Motifs

Mechanistic Pathways of Ester Formation

The formation of tert-butyl esters, such as in tert-butyl 2-(methylamino)butanoate, is a cornerstone of peptide synthesis and organic chemistry. A common and convenient method involves the acid-catalyzed reaction of isobutylene (B52900) with the corresponding amino acid. researchgate.net This process is particularly useful as the tert-butyl ester group can be cleaved under acidic conditions, avoiding side reactions associated with alkaline hydrolysis. researchgate.net

Another general approach to tert-butyl ester synthesis utilizes silver salts and tert-butyl iodide. researchgate.net For amino acids that are soluble in dioxane-sulfuric acid mixtures, direct reaction with isobutene can yield the desired tert-butyl esters in good yields. researchgate.net A further method describes the use of protected amino acids and tert-butanol (B103910) with anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate, which is compatible with a variety of amino acid side chains and substituents. researchgate.net

The stability of tert-butyl esters of amino acids as free bases is an additional advantage, allowing for their storage and direct use in subsequent reactions. researchgate.net This stability is comparatively higher than that of their ethyl ester counterparts. researchgate.net

Detailed Mechanisms of Amine Alkylation Reactions

The alkylation of amines is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. The reaction between an alkyl halide and an amine, known as nucleophilic aliphatic substitution, results in a more substituted amine. wikipedia.org For secondary amines like this compound, alkylation leads to the formation of a tertiary amine. masterorganicchemistry.com

The mechanism typically follows an SN2 pathway, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide in a single, concerted step. pearson.com This backside attack leads to the inversion of configuration at the carbon center if it is chiral. pearson.com

A significant challenge in amine alkylation is the potential for overalkylation, as the product amine can also react with the alkylating agent. wikipedia.org However, the alkylation of secondary amines to tertiary amines is generally less prone to forming quaternary ammonium (B1175870) salts, especially when compared to the alkylation of primary amines. masterorganicchemistry.com The increased steric hindrance around the tertiary nitrogen slows down the rate of further alkylation. masterorganicchemistry.com

Alternative strategies to direct N-alkylation include the use of alcohols as alkylating agents via a hydrogen autotransfer (HA) mechanism. This approach is catalyzed by transition metal complexes and is considered more environmentally benign. acs.org The mechanism involves the dehydrogenation of the alcohol to an aldehyde or ketone, followed by reductive amination with the amine. acs.org

Stereochemical and Regiochemical Mechanisms in Nucleophilic Ring-Opening Transformations

Nucleophilic ring-opening of strained rings like epoxides and aziridines is a powerful method for introducing functional groups with defined stereochemistry. When an amino acid derivative like this compound acts as a nucleophile, it can participate in these transformations.

The ring-opening of epoxides with strong nucleophiles proceeds via an SN2 mechanism. youtube.com The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an anti-addition of the nucleophile and the resulting hydroxyl group. youtube.com This process is stereospecific, resulting in an inversion of configuration at the site of attack. youtube.com

Similarly, the nucleophilic ring-opening of aziridines can be highly regioselective and stereoselective. For instance, an enantiomerically pure 3-phenylaziridine-2-carboxylic ester was shown to undergo a clean SN2 type ring opening at the C3 position with various nucleophiles. nih.gov This strategy allows for the synthesis of β-substituted amino acids. nih.gov

The stereochemical outcome of these reactions is predictable based on the SN2 mechanism, where the nucleophile attacks from the backside of the leaving group, resulting in inversion of stereochemistry at the attacked carbon center. youtube.com If the reaction occurs at a carbon that is not a stereocenter, the stereochemistry of the rest of the molecule is retained. youtube.com

Mechanistic Insights into Multicomponent Reactions Involving Tert-Butyl Isocyanide

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs. researchgate.netmdpi.com When tert-butyl isocyanide is used with an amino acid, an aldehyde, and a carboxylic acid (in the Ugi four-component reaction, U-4CR), a dipeptide-like structure is formed. mdpi.com

The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the amine and the aldehyde. mdpi.com The isocyanide then undergoes a nucleophilic attack on the imine, forming a nitrilium ion intermediate. mdpi.com This highly reactive intermediate is then trapped by the carboxylic acid, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino carboxamide product. mdpi.com

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to produce an α-acyloxycarboxamide. researchgate.net The mechanism is thought to involve the electrophilic activation of the carbonyl group, followed by a nucleophilic attack by the isocyanide. mdpi.com

These reactions are powerful tools for generating molecular diversity and have been used to synthesize a wide range of heterocyclic compounds and peptide mimetics. researchgate.netnih.gov

Radical Polar Crossover Mechanisms in the Functionalization of Amino Acids

Radical polar crossover (RPC) reactions represent a modern strategy in synthetic chemistry that combines the reactivity of both radical and ionic intermediates to construct complex molecules. researchgate.netbohrium.com This approach has been successfully applied to the functionalization of amino acids.

In a typical photoredox-catalyzed RPC process, a radical is generated from a suitable precursor, such as a carboxylic acid, through a single-electron transfer (SET) process. researchgate.netbris.ac.uk This radical can then participate in various transformations, such as addition to an alkene. The resulting radical intermediate is then converted into a polar species, typically a carbanion, via another SET event. bris.ac.uk This carbanion can then be trapped by an electrophile, completing the functionalization. researchgate.netbris.ac.uk

This methodology has been used for the synthesis of functionalized γ-amino butyric acid derivatives and cyclopropanes from amino acid precursors. researchgate.netbris.ac.uk Mechanistic studies have confirmed the involvement of a radical-polar crossover pathway, often involving the reductive termination of a radical to a carbanion intermediate followed by alkylation or cyclization. bris.ac.uk

Mechanistic Studies of Biocatalytic Reactions Involving Amino Acid Derivatives (General Principles)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.gov The functionalization of amino acids through biocatalytic methods is a rapidly developing field. researchgate.net

Enzymes like transaminases, which are pyridoxal-phosphate (PLP)-dependent, can be used for the synthesis of β-branched α-amino acids through a dynamic kinetic resolution process. chemrxiv.org This involves the stereoselective amination of an α-ketoacid. chemrxiv.org

Threonine aldolases are another class of PLP-dependent enzymes that can catalyze aldol (B89426) reactions to form β-hydroxy-α-amino acids. researchgate.net These enzymes have been engineered to accept a broader range of substrates beyond their natural ones. researchgate.net

Directed evolution and computational engineering are powerful tools to enhance the activity and substrate scope of enzymes for synthetic applications. nih.gov Mechanistic studies in biocatalysis often involve a combination of techniques, including structural biology (X-ray crystallography), spectroscopy, and kinetic analysis, to understand the enzyme's mode of action and guide further engineering efforts. nih.gov

Table 1: Examples of Biocatalytic Reactions for Amino Acid Functionalization

| Enzyme Class | Reaction Type | Key Mechanistic Feature | Product Type |

| Transaminases | Transamination | Dynamic Kinetic Resolution | β-Branched α-Amino Acids |

| Threonine Aldolases | Aldol Addition | PLP-mediated C-C bond formation | β-Hydroxy-α-Amino Acids |

| Tryptophan Synthase (engineered) | β-Substitution | PLP-mediated substitution | Non-canonical Amino Acids |

| UstD | Decarboxylative Aldol Addition | Decarboxylation as driving force | γ-Hydroxy Amino Acids |

Understanding Ligand Effects on Reaction Mechanisms (e.g., in Cycloaddition Reactions)

In transition metal-catalyzed reactions, the choice of ligand plays a critical role in determining the reactivity, selectivity, and even the mechanistic pathway of the transformation. nih.gov This is particularly evident in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity.

For example, in the tandem cycloisomerization-hydroarylation of enynes, the ligand was found to be crucial for achieving high regio- and enantioselectivity. nih.gov Different phosphine-based ligands can lead to vastly different outcomes, with some promoting the desired hydroalkenylation while others favor a [2+2+2]-cycloaddition pathway. nih.gov

Kinetic isotope effect (KIE) studies can provide valuable mechanistic insights. A primary KIE suggests that the C-H bond cleavage is the turnover-limiting step in the catalytic cycle. nih.gov

The use of amino acids and their derivatives as chiral ligands in metal-catalyzed reactions is a well-established strategy. mdpi.commdpi.com The coordination of the metal to the amino and carboxylate groups of the amino acid can create a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com The steric and electronic properties of the amino acid side chain can be tuned to optimize the catalyst's performance. mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the molecular framework of "Tert-butyl 2-(methylamino)butanoate".

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and deducing the compound's conformation. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the butyl and methyl groups, confirming their connectivity. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This data is critical for unambiguously assigning all proton and carbon signals and piecing together the complete structural puzzle of the molecule.

¹H and ¹³C NMR spectroscopy are routinely employed to monitor the progress of reactions that synthesize or involve "this compound" and to determine the purity of the final product. rsc.orgacs.orgrsc.org By analyzing the characteristic signals of the starting materials, intermediates, and the final product, chemists can track the conversion and identify the optimal reaction time. For instance, the appearance of the singlet corresponding to the nine equivalent protons of the tert-butyl group and the signals for the methylamino and butanoate moieties would signify the formation of the target molecule. acs.org Furthermore, the absence of signals from impurities in the final NMR spectra is a strong indicator of the compound's high purity. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for "this compound" and Related Structures

| Nucleus | Chemical Shift (δ) in ppm (Typical) | Multiplicity | Assignment |

| ¹H | ~1.45 | s | Protons of the tert-butyl group |

| ¹H | ~2.40 | s | Protons of the N-methyl group |

| ¹H | ~0.90 | t | Protons of the terminal methyl group of the butanoate chain |

| ¹H | ~1.60 | m | Methylene protons of the butanoate chain |

| ¹H | ~3.00 | t | Methine proton at the α-carbon |

| ¹³C | ~173 | s | Carbonyl carbon of the ester |

| ¹³C | ~81 | s | Quaternary carbon of the tert-butyl group |

| ¹³C | ~58 | d | α-carbon of the butanoate chain |

| ¹³C | ~35 | q | N-methyl carbon |

| ¹³C | ~28 | q | Carbons of the tert-butyl methyl groups |

| ¹³C | ~25 | t | Methylene carbon of the butanoate chain |

| ¹³C | ~11 | q | Terminal methyl carbon of the butanoate chain |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. Data is compiled from typical values for similar structures. rsc.orgacs.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of ionized molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like "this compound". acs.orgrsc.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation, forming [M+H]⁺ ions. This technique allows for the accurate determination of the molecular weight of the compound with minimal fragmentation, which is crucial for confirming its identity. acs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. acs.orgnih.gov This precision allows for the determination of the elemental composition of "this compound" by distinguishing it from other molecules that may have the same nominal mass. The experimentally determined accurate mass can be compared to the calculated theoretical mass for the chemical formula C₉H₁₉NO₂, providing a high degree of confidence in the compound's identification. acs.orgnih.gov

Table 2: Mass Spectrometry Data for "this compound"

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | [M+H]⁺ | Molecular ion plus a proton |

| HRMS | Positive (ESI) | Calculated: [M+H]⁺ | Accurate mass confirms elemental composition |

Note: The specific m/z value for the [M+H]⁺ ion would be the molecular weight of the compound plus the mass of a proton. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org For "this compound", the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine would typically appear as a moderate band in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹, and C-O stretching of the ester would be present in the 1150-1250 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for "this compound"

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | ~1730 |

| Amine (N-H) | Stretch | ~3300-3500 |

| Alkyl (C-H) | Stretch | ~2850-3000 |

| Ester (C-O) | Stretch | ~1150-1250 |

Note: The exact wavenumbers can be influenced by the molecular environment. rsc.org

Synthesis and Characterization of Derivates and Analogues of Tert Butyl 2 Methylamino Butanoate

Modifications at the Amino Group: Secondary and Tertiary Amine Analogues

Modifications at the amino group of tert-butyl 2-(methylamino)butanoate can lead to the formation of various secondary and tertiary amine analogues. These transformations are typically achieved through N-alkylation or N-arylation reactions.

Reliable N-alkylation of secondary amines to form tertiary amines can be accomplished using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with triphenylphosphine (B44618) (TPP) and an appropriate alkyl halide. researchgate.net This method is known for its high yields and the absence of quaternary amine salt byproducts. researchgate.net For instance, secondary amines can be converted to their corresponding tertiary amines with various alkyl halides, a protocol that is also adaptable to solid-phase synthesis for creating libraries of compounds. researchgate.net

Another approach involves the direct N-alkylation of secondary amine salts. For example, the synthesis of low-molecular-weight secondary amine building blocks can be achieved by the cleavage of a p-methoxybenzyl group from a tertiary amine resin. researchgate.net This method allows for the synthesis of secondary amines without the need for purification throughout the sequence. researchgate.net

The synthesis of tertiary amine analogues has also been demonstrated through the ring-opening of azetidinium salts. For example, the reaction of a 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salt with tetrabutylammonium (B224687) fluoride (B91410) can yield tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate. semanticscholar.orgnih.gov This site-selective nucleophilic ring-opening preferentially occurs at the more substituted carbon atom. semanticscholar.orgnih.gov

Furthermore, the synthesis of N-substituted 3-nitrothiophen-2-amines has been achieved from α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol. This method allows for the preparation of compounds with both linear and α-branched alkyl substituents on the amino group. beilstein-journals.org

The following table summarizes some examples of secondary and tertiary amine analogues and the synthetic methods used.

| Analogue | Synthetic Method | Key Reagents | Reference(s) |

| Tertiary Amines | N-alkylation of secondary amines | DIAD, TPP, Alkyl halides | researchgate.net |

| Tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | Ring-opening of azetidinium salt | Tetrabutylammonium fluoride | semanticscholar.orgnih.gov |

| 2-(Alkylamino)-3-nitrothiophenes | Reaction of α-nitroketene N,S-alkylaminoacetals | 1,4-Dithiane-2,5-diol, K2CO3 | beilstein-journals.org |

Alterations to the Butanoate Carbon Chain and Ester Group

Modifications to the butanoate carbon chain and the tert-butyl ester group of this compound introduce structural diversity, leading to a wide range of analogues with potentially altered properties.

One common alteration involves changing the length and substitution pattern of the butanoate carbon chain. For example, analogues with different alkyl or aryl groups at the 3- or 4-position of the butanoate chain can be synthesized. The preparation of various tert-butyl 2-oxo-3-arylbutanoates has been reported, starting from the corresponding ethyl 2-oxo-3-arylbutanoates. thieme-connect.dethieme-connect.com These compounds can then be further modified. For instance, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides occurs at the enamine carbon atom, leading to compounds that can be cyclized to form pyrazoles. researchgate.net

The tert-butyl ester group can also be modified or replaced. For example, an allyl ester group has been used as an alternative to the tert-butyl ester in the synthesis of dipeptides to prevent side reactions like intramolecular cyclization. manchester.ac.ukmanchester.ac.uk The synthesis of allyl (2S)-2-(tert-butoxycarbonylamino)-3-methyl-butanoate has been achieved by reacting Boc-protected L-valine with allyl bromide and potassium carbonate. manchester.ac.uk The tert-butyl ester can be deprotected under acidic conditions, for instance, using aqueous phosphoric acid, which is a mild and environmentally friendly method. organic-chemistry.org This allows for subsequent modifications at the carboxylic acid position. The direct conversion of tert-butyl esters to other esters or amides can be achieved by generating the acid chloride in situ using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. organic-chemistry.org

The following table provides examples of analogues with alterations to the butanoate chain and ester group.

| Analogue Type | Modification | Synthetic Approach | Key Reagents | Reference(s) |

| Pyrazole Precursors | Acylation of but-2-enoate chain | Acylation of tert-butyl 3-(methylamino)but-2-enoate | Fluorinated acetic acid anhydrides | researchgate.net |

| Dipeptide Analogues | Replacement of tert-butyl ester with allyl ester | Reaction of protected amino acid with allyl bromide | Allyl bromide, K2CO3 | manchester.ac.ukmanchester.ac.uk |

| Free Carboxylic Acids | Deprotection of tert-butyl ester | Acidic hydrolysis | Aqueous phosphoric acid | organic-chemistry.org |

| Esters and Amides | Conversion from tert-butyl ester | In situ acid chloride formation | α,α-Dichlorodiphenylmethane, SnCl2 | organic-chemistry.org |

Stereoisomeric and Enantiopure Derivatives of this compound

The synthesis of stereoisomeric and enantiopure derivatives of this compound is crucial for understanding structure-activity relationships, particularly for biological applications. Various strategies have been developed to control the stereochemistry at the chiral centers of these molecules.

One approach involves the use of chiral starting materials. For instance, enantiopure tert-butanesulfinamide has been employed as a chiral ammonia (B1221849) equivalent for the asymmetric synthesis of amines. orgsyn.orgresearchgate.net The synthesis of either enantiomer of tert-butanesulfinamide can be achieved on a large scale. orgsyn.org This chiral auxiliary can then be used to introduce a stereocenter with high enantiomeric purity.

Another strategy is the use of chiral catalysts or reagents. For example, the Ireland-Claisen rearrangement has been utilized for the synthesis of β-alkoxy- and aryloxy-α-amino acids with predictable diastereocontrol and chirality transfer. bath.ac.uk This methodology has been extended to the synthesis of sterically congested α-quaternary carbon centers. bath.ac.uk

Site-selective nucleophilic ring-opening reactions of azetidinium salts have also been applied to synthesize optically active organofluorine compounds starting from commercially available (R)-1-phenylethylamine. semanticscholar.orgnih.gov This reaction proceeds with inversion of the tertiary carbon configuration, allowing for the determination of the absolute configuration of the product. semanticscholar.orgnih.gov

Furthermore, the separation of racemic mixtures can be achieved using chiral chromatography. For example, the enantiomers of (R)-tert-butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate have been separated using a CHIRALPAK AD column. rsc.org

The following table summarizes methods for synthesizing stereoisomeric and enantiopure derivatives.

| Derivative Type | Synthetic Strategy | Key Reagents/Techniques | Reference(s) |

| Enantiopure Amines | Asymmetric synthesis using chiral auxiliary | Enantiopure tert-butanesulfinamide | orgsyn.orgresearchgate.net |

| β-Alkoxy-α-amino acids | Ireland-Claisen rearrangement | Chiral starting materials | bath.ac.uk |

| Optically Active Organofluorine Compounds | Nucleophilic ring-opening of azetidinium salts | (R)-1-phenylethylamine | semanticscholar.orgnih.gov |

| Enantiomer Separation | Chiral chromatography | CHIRALPAK AD column | rsc.org |

Synthesis of Structurally Constrained Amino Acid and Dipeptide Analogues

The synthesis of structurally constrained analogues, including cyclic amino acids and dipeptides incorporating the this compound moiety, is a strategy to reduce conformational flexibility and enhance biological activity and selectivity.

One approach to creating constrained analogues is through cyclization reactions. For instance, lactam-constrained dipeptide amino acids have been synthesized from D-glutamic acid. lsu.edu The synthesis involves the convenient preparation of an α-amino acid semialdehyde, which is a key intermediate. lsu.edu These constrained dipeptides can stabilize secondary structures like β-sheets. lsu.edu

The synthesis of dipeptides containing N-substituted amino acids often requires specific strategies to avoid side reactions. For example, the use of an allyl ester instead of a tert-butyl ester can prevent intramolecular cyclization that leads to the formation of piperazinediones, thereby allowing for peptide elongation. manchester.ac.uk The synthesis of dipeptides can also be achieved using imidazolylsilanes as coupling reagents, which allows for the synthesis from unprotected N- and C-terminal amino acids with amino acid tert-butyl esters. organic-chemistry.org This method can lead to the formation of silacyclic dipeptides. organic-chemistry.org

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), provide an efficient way to synthesize diversified dipeptide analogues. For instance, cytotoxic hemiasterlin (B1673049) analogues have been prepared using isonitrile-based multicomponent reactions. unimi.it

The following table presents examples of structurally constrained analogues and their synthetic methods.

| Analogue Type | Synthetic Approach | Key Features | Reference(s) |

| Lactam-Constrained Dipeptides | Cyclization from D-glutamic acid | Stabilizes β-sheet structures | lsu.edu |

| Linear Dipeptides | Use of allyl ester to prevent cyclization | Avoids piperazinedione formation | manchester.ac.uk |

| Silacyclic Dipeptides | Coupling with imidazolylsilanes | Formed from unprotected amino acids | organic-chemistry.org |

| Diversified Dipeptide Analogues | Ugi four-component reaction | Efficient synthesis of complex structures | unimi.it |

Preparation of Polyfunctionalized Compounds Incorporating the Methylaminobutanoate Moiety

The methylaminobutanoate moiety can be incorporated into larger, polyfunctionalized molecules to create compounds with diverse properties and potential applications. This often involves multi-step synthetic sequences and the use of various coupling and functionalization reactions.

One strategy is the use of multicomponent reactions. For example, the reaction of tert-butyl isocyanide and dialkyl acetylenedicarboxylates with rhodanine-N-acetic acid derivatives can generate polyfunctionalized furan (B31954) rings in good yields. arabjchem.org This approach allows for the rapid assembly of complex molecules from simple starting materials.

Another approach is the sequential modification of a pre-existing scaffold. For instance, the synthesis of inhibitors of human betaine-homocysteine S-methyltransferase involved the preparation of analogues with an ethylene (B1197577) or propylene (B89431) linker between a nitrogen atom and a homocysteine sulfur atom. nih.gov These syntheses required harsh reaction conditions for the alkylation of amines with stable halogenated intermediates. nih.gov

Reductive amination is a key reaction for incorporating the methylaminobutanoate moiety. For example, in the development of KMT9 inhibitors, a double reductive amination approach was used to synthesize branched cofactor analogues. acs.org This involved the reaction of an aldehyde with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. acs.org

The synthesis of polyfunctionalized heterocycles, such as 2-(4-oxo-1,3-thiazinan-5-yl)acetic acids, has been achieved in a one-pot method from simple starting materials without the need for prior activation. rsc.org

The following table highlights methods for preparing polyfunctionalized compounds.

| Compound Type | Synthetic Strategy | Key Reactions/Features | Reference(s) |

| Polyfunctionalized Furans | Multicomponent reaction | Reaction of isocyanide, acetylenedicarboxylate, and rhodanine (B49660) derivative | arabjchem.org |

| BHMT Inhibitors | Sequential modification of a scaffold | Alkylation of amines with halogenated intermediates | nih.gov |

| KMT9 Inhibitors | Double reductive amination | Incorporation of branched side chains | acs.org |

| Polyfunctionalized Thiazinanes | One-pot synthesis | Catalyst-free reaction from simple starting materials | rsc.org |

Advanced Applications in Organic Synthesis and Chemical Biology

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a chiral center at the α-carbon in tert-butyl 2-(methylamino)butanoate suggests its potential use as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. While analogous compounds, such as the propanoate version, are utilized in this capacity, specific documented examples of this compound serving as a foundational chiral unit in a broader asymmetric synthesis were not prominently available in the reviewed literature.

Utility as Key Intermediates in the Synthesis of Complex Molecules

As an amino acid derivative, this compound possesses two reactive functional groups—the secondary amine and the tert-butyl ester—making it a potential intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products. The tert-butyl ester provides steric hindrance that can influence reaction pathways and can be removed under specific acidic conditions. However, detailed synthetic routes that explicitly feature this compound as a key intermediate for larger, complex molecules are not extensively detailed in the available scientific literature. Research has shown the use of similar compounds, like tert-butyl 2-(methylamino)acetate, in the synthesis of inhibitors for enzymes such as human Betaine-Homocysteine S-Methyltransferase nih.gov.

Incorporation into Peptide Structures and Peptide Mimetics for Conformational Studies

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in natural proteins fluorochem.co.uk. The incorporation of such unnatural amino acids into peptide chains is a common strategy in medicinal chemistry to create peptide mimetics. These modifications can enhance properties such as resistance to enzymatic degradation, improved oral bioavailability, and constrained conformations. The N-methyl group on this compound is particularly significant, as N-alkylation is known to restrict the conformational flexibility of the peptide backbone by preventing the formation of certain hydrogen bonds and influencing cis-trans isomerization of the amide bond. This makes it a potentially valuable tool for conformational studies, allowing researchers to probe the relationship between peptide shape and biological activity.

Development of Novel Synthetic Reagents and Scaffolds in Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening in drug discovery. The bifunctional nature of this compound makes it a candidate for the development of novel scaffolds. A scaffold is a core molecular structure to which various substituents can be attached to generate a library of diverse molecules. While the principle exists, specific studies detailing the use of this compound as a foundational scaffold in a combinatorial library synthesis are not widely reported.

Applications in the Synthesis of Organofluorine Compounds

A significant application related to the butanoate framework is in the synthesis of complex organofluorine compounds. Research has demonstrated the site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester derivatives to produce tertiary alkyl fluorides. semanticscholar.orgrsc.org In this process, fluorinated butanoate derivatives are synthesized, which can be optically active. rsc.orgrsc.org

For instance, the reaction of a 2-(o-tolyl)azetidinium salt with tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) yields primarily tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate. semanticscholar.orgrsc.org This reaction preferentially occurs at the more substituted carbon atom (the 2-position) of the azetidine (B1206935) ring. rsc.org This method has been successfully applied to the synthesis of various optically active organofluorine compounds by starting with chiral precursors. rsc.org The resulting fluorinated butanoate products are valuable due to the unique properties that the fluorine atom imparts to organic molecules, such as increased metabolic stability and altered electronic properties.

The table below summarizes the synthesis of several fluorinated tert-butyl butanoate derivatives through this ring-opening reaction.

| Product Compound Name | Starting Azetidinium Derivative | Yield | Reference |

|---|---|---|---|

| tert-Butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | 2a | 71% | rsc.org |

| tert-Butyl 2-(5-bromo-2-methylphenyl)-4-(dimethylamino)-2-fluorobutanoate | 2b | 77% | nih.gov |

| tert-Butyl 4-(dimethylamino)-2-fluoro-2-(5-methoxy-2-methylphenyl)butanoate | 2e | 61% | rsc.org |

| tert-Butyl 2-(4-bromo-2-methylphenyl)-4-(dimethylamino)-2-fluorobutanoate | 2f | 72% | nih.gov |

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-(methylamino)butanoate?

The compound can be synthesized via a multi-step process involving protective group strategies. For example, a related derivative, Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride, was prepared by deprotecting a tert-butoxycarbonyl (Boc) group using hydrochloric acid in dioxane, followed by stirring at room temperature and concentration under reduced pressure . Adjustments to the starting materials (e.g., substituting Boc-protected precursors) may be required for the target compound.

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, -NMR (DMSO-D6) data for a structurally similar compound revealed distinct peaks for methylamino protons (δ 9.00, brs) and tert-butyl groups (δ 1.02, s) . However, researchers should note that commercial suppliers like Sigma-Aldrich may not provide analytical data for such compounds, necessitating in-house validation .

Q. How should researchers address purity challenges for this compound?

Due to limited commercial analytical data, confirm purity via chromatographic methods (HPLC, GC-MS) and cross-validate with spectroscopic techniques. Physical properties like boiling point (e.g., 67–69°C for N-Methyl-tert-butylamine) can guide distillation-based purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimize solvent choice (e.g., dioxane for deprotection ), stoichiometry, and temperature. For example, hydrochloric acid in dioxane achieved 100% yield in a related reaction. Kinetic studies and real-time monitoring (e.g., in-situ IR) may further refine conditions.

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR signals (e.g., splitting or shifting due to steric effects) can be addressed by comparing data with structurally analogous compounds. Computational tools (DFT calculations) or variable-temperature NMR experiments may clarify ambiguities .

Q. How can regioselective modifications be achieved in derivatives of this compound?

Epoxide-containing analogs (e.g., tert-butyl 2-[(tert-butoxycarbonyl)amino]-4-(oxiran-2-yl)butanoate) demonstrate the feasibility of introducing reactive handles via epoxidation . Protecting group strategies (e.g., Boc or tert-butyl esters) can direct functionalization to specific sites.

Q. What computational methods support synthetic route planning for novel derivatives?

Avoid unreliable databases (per guidelines), but leverage tools like Reaxys or SciFinder for retrosynthetic analysis. For example, the European Patent Application EP 4 374 877 A2 outlines stepwise synthetic logic for methylamino esters .

Data Analysis and Literature Review

Q. How should researchers handle conflicting toxicity or stability data in literature?

Adopt systematic review protocols, as demonstrated in the EPA’s toxicological assessment of tert-butanol, which involved exhaustive database searches, exclusion criteria, and categorization of studies . Apply meta-analytical frameworks to reconcile discrepancies.

Q. What methodologies ensure robust stability studies for this compound?

Conduct accelerated degradation experiments under varied pH, temperature, and humidity. Monitor decomposition via LC-MS and correlate with thermodynamic parameters (e.g., tert-butyl group lability ).

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

While direct toxicity data are limited, analogous tert-butyl compounds (e.g., tert-butanol) suggest precautions against inhalation and dermal exposure. Use fume hoods, PPE, and adhere to waste disposal guidelines outlined in EPA frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.